molecular formula C23H41ClN6O7S B12352695 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride

Cat. No.: B12352695
M. Wt: 581.1 g/mol
InChI Key: IWMSGGLTFIXPEO-UHFFFAOYSA-N
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Description

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role as a phosphodiesterase type 5 (PDE5) inhibitor, which is used in the treatment of erectile dysfunction. Its structure includes multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride involves several steps:

    Formation of the core structure: The imidazo[5,1-f][1,2,4]triazin-4-one core is synthesized through a series of cyclization reactions.

    Introduction of the sulfonyl group: The sulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the piperazine ring: The piperazine ring is attached through nucleophilic substitution reactions.

    Final modifications: The ethoxy and propyl groups are added through alkylation reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch reactors: For controlled reaction conditions and scalability.

    Purification steps: Including crystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and piperazine groups.

    Reduction: Reduction reactions can modify the sulfonyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halides and nucleophiles like amines.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be used for further chemical synthesis or as intermediates in pharmaceutical production.

Scientific Research Applications

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its effects on cellular signaling pathways.

    Medicine: Primarily used in the treatment of erectile dysfunction due to its PDE5 inhibitory activity.

    Industry: Employed in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The compound exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow, particularly in the corpus cavernosum of the penis. This mechanism is crucial for its application in treating erectile dysfunction .

Comparison with Similar Compounds

Similar Compounds

    Sildenafil: Another PDE5 inhibitor used for erectile dysfunction.

    Tadalafil: Known for its longer duration of action compared to other PDE5 inhibitors.

    Avanafil: A newer PDE5 inhibitor with a rapid onset of action.

Uniqueness

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride is unique due to its specific chemical structure, which provides a balance between potency, selectivity, and pharmacokinetic properties. Its trihydrate and hydrochloride forms enhance its solubility and stability, making it a valuable compound in pharmaceutical formulations .

Properties

Molecular Formula

C23H41ClN6O7S

Molecular Weight

581.1 g/mol

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride

InChI

InChI=1S/C23H34N6O4S.ClH.3H2O/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;;;;/h9-10,15,22,26H,5-8,11-14H2,1-4H3,(H,25,30);1H;3*1H2

InChI Key

IWMSGGLTFIXPEO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C2N1NC(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.O.O.O.Cl

Origin of Product

United States

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